DYRK2 inhibitor C17

Description

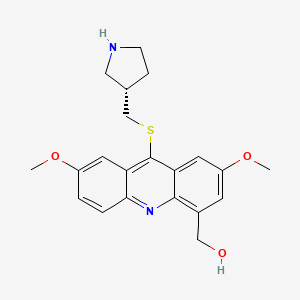

DYRK2 inhibitor C17 (hereafter C17) is a potent, selective small-molecule inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 2 (DYRK2), developed through structure-based optimization of the acridine core scaffold . DYRK2 regulates critical cellular processes, including proteostasis, protein synthesis, and calcium signaling . C17 exhibits a single-digit nanomolar half-maximal inhibitory concentration (IC50 = 9 nM) against DYRK2 and demonstrates >200-fold selectivity over closely related kinases (e.g., DYRK1A/B, DYRK3, Haspin, MARK3) . Its selectivity arises from a unique hydrogen bond between the (S)-3-methylpyrrolidine side chain and Glu352 in DYRK2, as revealed by co-crystallization studies .

C17 has been validated as a chemical probe to identify novel DYRK2 substrates, including eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) and stromal interaction molecule 1 (STIM1), via quantitative phosphoproteomics . It also synergizes with AKT and MEK inhibitors to suppress 4E-BP1 phosphorylation and blocks store-operated calcium entry (SOCE) by inhibiting STIM1-ORAI1 interactions .

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H24N2O3S |

|---|---|

Molecular Weight |

384.5 g/mol |

IUPAC Name |

[2,7-dimethoxy-9-[[(3S)-pyrrolidin-3-yl]methylsulfanyl]acridin-4-yl]methanol |

InChI |

InChI=1S/C21H24N2O3S/c1-25-15-3-4-19-17(8-15)21(27-12-13-5-6-22-10-13)18-9-16(26-2)7-14(11-24)20(18)23-19/h3-4,7-9,13,22,24H,5-6,10-12H2,1-2H3/t13-/m0/s1 |

InChI Key |

PBGPFWACZLCJFH-ZDUSSCGKSA-N |

Isomeric SMILES |

COC1=CC2=C(C3=CC(=CC(=C3N=C2C=C1)CO)OC)SC[C@H]4CCNC4 |

Canonical SMILES |

COC1=CC2=C(C3=CC(=CC(=C3N=C2C=C1)CO)OC)SCC4CCNC4 |

Origin of Product |

United States |

Preparation Methods

The synthesis of DYRK2 inhibitor C17 involves multiple rounds of structure-based optimization guided by co-crystallized structuresThe reaction conditions often involve standard organic synthesis techniques, including condensation, reduction, and substitution reactions .

Industrial production methods for this compound are not extensively documented, but they would likely involve scaling up the laboratory synthesis protocols while ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

DYRK2 inhibitor C17 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the acridine core.

Substitution: Substitution reactions are commonly employed to introduce different functional groups, enhancing the compound’s selectivity and potency.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of the acridine core with modified functional groups .

Scientific Research Applications

Phosphoproteomics Studies

C17 has been utilized in phosphoproteomics to identify potential substrate proteins of DYRK2. This application is crucial for understanding the signaling pathways regulated by DYRK2 and how these pathways contribute to various cellular functions .

| Application Type | Description |

|---|---|

| Phosphoproteomics | Identifying substrates and phosphorylation patterns affected by C17. |

Cellular Signaling Research

The compound's ability to inhibit DYRK2 has made it a valuable tool for investigating its role in cellular signaling pathways. For instance, C17 treatment resulted in decreased phosphorylation of 4E-BP1 at multiple sites, indicating that DYRK2 may work synergistically with other kinases like AKT and MEK to regulate protein synthesis .

Therapeutic Potential

Given its selective inhibition profile, C17 is being explored for therapeutic applications in diseases where dysregulation of DYRK2 is implicated, such as cancer and neurodegenerative disorders. The ability of C17 to modulate key signaling pathways opens avenues for developing targeted therapies.

Case Study 1: Cancer Research

In a study examining the effects of C17 on cancer cell lines, researchers found that the inhibition of DYRK2 led to reduced cell proliferation and increased apoptosis rates. This suggests that targeting DYRK2 with inhibitors like C17 could be a viable strategy for cancer treatment.

Case Study 2: Neurodegenerative Diseases

Research has indicated that DYRK2 is involved in neurodegenerative processes. The application of C17 in models of neurodegeneration showed promise in restoring normal signaling pathways disrupted by pathological conditions.

Mechanism of Action

DYRK2 inhibitor C17 exerts its effects by selectively inhibiting the kinase activity of DYRK2. The compound binds to the ATP-binding site of DYRK2, preventing its phosphorylation activity. This inhibition affects various downstream targets, including eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) and stromal interaction molecule 1 (STIM1). The inhibition of DYRK2 leads to reduced protein synthesis and altered calcium entry, impacting cellular processes such as cell cycle progression and tumor growth .

Comparison with Similar Compounds

Comparison with Similar DYRK2 Inhibitors

LDN192960

- Potency and Selectivity : LDN192960, an earlier DYRK2 inhibitor, inhibits DYRK2 with an IC50 of 53 nM but shows poor selectivity, strongly targeting DYRK3 (IC50 = 15 nM) and Haspin (IC50 = 18 nM) . In contrast, C17 exhibits 6-fold higher potency for DYRK2 (IC50 = 9 nM) and 3–10-fold lower activity against off-target kinases (DYRK3: 68 nM; Haspin: 26 nM; MARK3: 87 nM) .

- Toxicity: LDN192960 binds DNA with high affinity (Kd = 200 nM), raising concerns about genotoxicity. C17’s DNA-binding affinity is significantly weaker (Kd = 36 µM) due to a hydroxymethyl group on its acridine core, reducing off-target risks .

Compound 6

- A precursor to C17, Compound 6 (IC50 = 17 nM for DYRK2) showed moderate selectivity but inhibited Haspin (IC50 = 45 nM) and MARK3 (IC50 = 100 nM) . C17’s optimized stereochemistry (S-configuration of the 3-methylpyrrolidine side chain) improved both potency and selectivity .

Curcumin

- A natural DYRK2 inhibitor, curcumin binds DYRK2’s active site via hydrophobic/hydrogen bonds but has low potency (IC50 > 1 µM) . It lacks the structural precision of synthetic inhibitors like C17, limiting its therapeutic utility .

YK-2-69

- A recently reported DYRK2 inhibitor, YK-2-69, targets Lys-231 and Lys-234 in DYRK2 and shows efficacy in prostate cancer models. However, direct comparisons with C17 are lacking .

Key Research Findings on Comparative Efficacy

Kinase Selectivity Profiling

| Inhibitor | DYRK2 IC50 (nM) | DYRK3 IC50 (nM) | Haspin IC50 (nM) | MARK3 IC50 (nM) |

|---|---|---|---|---|

| C17 | 9 | 68 | 26 | 87 |

| LDN192960 | 53 | 15 | 18 | N/A |

| Compound 6 | 17 | 121,305 | 45 | 100 |

C17’s selectivity was confirmed via kinome-wide profiling (468 human kinases), where only DYRK2, Haspin, and MARK3 were inhibited at 500 nM .

Functional Synergy and Toxicity

- C17 synergizes with AKT/MEK inhibitors to suppress 4E-BP1 phosphorylation, a critical node in protein synthesis regulation .

Structural and Functional Advantages of C17

| Feature | C17 | LDN192960 | Curcumin |

|---|---|---|---|

| Core Structure | Acridine with (S)-3-methylpyrrolidine | Acridine with unmodified side chain | Diarylheptanoid |

| Selectivity | >200-fold over DYRK1A/B | 3–5-fold over DYRK3/Haspin | Non-selective |

| DNA Binding | Weak (Kd = 36 µM) | Strong (Kd = 200 nM) | None reported |

| Therapeutic Potential | Validated in myeloma and TNBC models | Limited by toxicity | Preclinical studies only |

Q & A

Q. How was C17 structurally optimized to achieve high selectivity and potency against DYRK2?

C17 was developed through structure-based optimization of the acridine core scaffold (e.g., LDN192960) guided by co-crystallized DYRK2 structures. Key modifications included introducing a (S)-3-methylpyrrolidine side chain, which formed a critical hydrogen bond with Glu352 in DYRK2’s ATP-binding pocket . This stereochemical adjustment improved selectivity over closely related kinases (DYRK3, Haspin, MARK3) by >10-fold, as shown in kinome profiling . The iterative synthesis and testing of analogues (e.g., compounds 6, 17, 21–22) refined hydrophobic interactions and minimized off-target effects .

Q. What methodologies were used to validate C17’s selectivity across the human kinome?

Broad-spectrum kinome profiling (468 human kinases) at 500 nM C17 concentration confirmed its selectivity, with IC50 values >2000 nM for DYRK1A/1B and 26–87 nM for Haspin/MARK3 . Orthogonal validation included cellular assays (e.g., Rpt3-Thr25 phosphorylation suppression in HEK293T cells at <1 μM) and comparative analysis with LDN192960, which exhibited weaker DYRK2 specificity .

Q. How were C17’s cellular targets (e.g., 4E-BP1, STIM1) identified?

Quantitative phosphoproteomics in U266 myeloma cells treated with C17 detected 15,755 phosphorylation sites using immunoprecipitation (IMAC) and LC-MS/MS. Statistical filtering (337 significantly downregulated sites) prioritized candidates like 4E-BP1 (Thr37/46 phosphorylation) and STIM1. Direct substrate validation involved in vitro kinase assays and siRNA-mediated DYRK2 knockdown .

Advanced Research Questions

Q. How can direct DYRK2 substrates be distinguished from indirectly regulated phosphosites in proteomic datasets?

Step 1: Filter phosphosites with significant downregulation (p<0.05) post-C17 treatment. Step 2: Perform in vitro kinase assays to confirm DYRK2-mediated phosphorylation. Step 3: Use siRNA or CRISPR-Cas9 DYRK2 knockout models to validate dependency. Step 4: Cross-reference with DYRK2 consensus motifs (e.g., R-X-X-S/T). For example, 4E-BP1 phosphorylation at Thr37 was abolished in DYRK2-deficient cells .

Q. Why does C17 synergize with AKT/MEK inhibitors to suppress 4E-BP1 phosphorylation?

DYRK2 phosphorylates 4E-BP1 at sites distinct from AKT (Thr37/46) and MEK pathways. Combined inhibition disrupts complementary signaling nodes, enhancing 4E-BP1 dephosphorylation and blocking cap-dependent translation. Synergy was demonstrated via immunoblotting in HCT116 cells treated with C17 + PD032590 (MEKi) + AKT1i .

Q. How does stereochemistry in C17’s side chain influence its activity and selectivity?

The (S)-3-methylpyrrolidine configuration in C17 enables a hydrogen bond with DYRK2’s Glu352, which is absent in the (R)-isomer (compound 18). This interaction reduces binding entropy and enhances DYRK2 affinity (IC50 = 9 nM vs. 68 nM for DYRK3). Molecular dynamics simulations of co-crystal structures further rationalized selectivity .

Q. How can residual off-target effects (e.g., Haspin/MARK3 inhibition) be mitigated in C17-based studies?

Strategy 1: Use C17 at ≤500 nM to minimize Haspin (IC50 = 26 nM) and MARK3 (IC50 = 87 nM) inhibition . Strategy 2: Pair C17 with Haspin/MARK3 inhibitors in control experiments to isolate DYRK2-specific phenotypes. Strategy 3: Validate findings in DYRK2-knockout models to confirm on-target effects .

Data Contradictions and Methodological Challenges

Q. How to reconcile discrepancies in reported DYRK2 roles in calcium entry vs. proteasome regulation?

C17’s inhibition of STIM1-ORAI1 interaction (calcium entry) and 4E-BP1 phosphorylation (translation) suggests DYRK2’s pleiotropic roles. Context-dependent effects may arise from cell-type-specific expression of DYRK2 interactors. For example, proteasome regulation dominates in triple-negative breast cancer, while calcium signaling is critical in myeloma .

Q. What controls are critical for interpreting phosphoproteomic data after C17 treatment?

Essential controls:

- Vehicle-treated cells to baseline phosphorylation.

- Kinase-dead DYRK2 mutants to exclude autophosphorylation artifacts.

- Broad-spectrum phosphatase inhibitors (e.g., calyculin A) to prevent confounding dephosphorylation .

Tables

Table 1 : Selectivity profile of C17 against key kinases (IC50 values)

| Kinase | IC50 (nM) |

|---|---|

| DYRK2 | 9 |

| DYRK3 | 68 |

| Haspin | 26 |

| MARK3 | 87 |

| DYRK1A | >2000 |

| DYRK1B | >2000 |

Table 2 : Phosphoproteomic workflow for DYRK2 substrate identification

| Step | Method | Outcome |

|---|---|---|

| 1 | C17 treatment (U266 cells) | Global phosphorylation modulation |

| 2 | IMAC enrichment + LC-MS/MS | 15,755 phosphosites quantified |

| 3 | Statistical filtering (p<0.05) | 337 downregulated sites |

| 4 | In vitro kinase assays | Direct substrates (e.g., 4E-BP1) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.